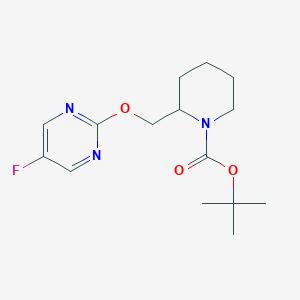2-(5-Fluoro-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13435226
Molecular Formula: C15H22FN3O3
Molecular Weight: 311.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H22FN3O3 |
|---|---|
| Molecular Weight | 311.35 g/mol |
| IUPAC Name | tert-butyl 2-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22FN3O3/c1-15(2,3)22-14(20)19-7-5-4-6-12(19)10-21-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3 |
| Standard InChI Key | YQWANKJHQHJPSD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1COC2=NC=C(C=N2)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name is tert-butyl 4-[(5-fluoropyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate, with the following structural features:
-
Piperidine core: A six-membered nitrogen-containing ring.
-
tert-Butyl carbamate: A protective group at the 1-position of piperidine.
-
5-Fluoropyrimidin-2-yloxymethyl: A fluorinated pyrimidine linked via an ether bond to the piperidine’s 4-position .
Table 1: Key Physicochemical Properties
Spectroscopic Data
-
¹H NMR (CDCl₃): Peaks at δ 8.80 (s, 1H, pyrimidine-H), 4.05–4.15 (m, 2H, piperidine-CH₂), 1.45 (s, 9H, tert-butyl) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. A representative method involves:
-
Alkylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate:
Table 2: Comparative Synthesis Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | NaH, DMF, 20°C, 24 hr | 62% | |
| Mitsunobu Reaction | DIAD, PPh₃, THF, 0–25°C | 60% |
Challenges in Synthesis
-
Steric hindrance: The tert-butyl group complicates reactions at the piperidine nitrogen.
-
Fluorine stability: Harsh conditions may lead to defluorination .
Pharmaceutical Applications
Role in Tuberculosis Drug Development
-
MenA Inhibition: Analogues of this compound inhibit 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), a key enzyme in menaquinone biosynthesis in Mycobacterium tuberculosis.
Central Nervous System (CNS) Therapeutics
-
Neurotransmitter Reuptake Inhibition: Piperidine derivatives modulate serotonin and norepinephrine transporters, showing promise in treating depression and anxiety .
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, respirator |
| Storage | –20°C in inert atmosphere |
| Spill Management | Absorb with silica, ventilate |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume